

# BPR1K871: A Comparative Analysis of a Novel Multi-Kinase Inhibitor

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## Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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This guide provides a comprehensive comparison of the preclinical validation data for **BPR1K871**, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer therapeutics. The information is compiled from peer-reviewed research, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

## Performance Comparison

**BPR1K871** has been evaluated for its inhibitory activity against key kinases and its anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from these validation studies, comparing **BPR1K871** to other established kinase inhibitors.

Table 1: Kinase Inhibition Profile

Compound	FLT3 IC <sub>50</sub> (nM)	AURKA IC <sub>50</sub> (nM)	AURKB IC <sub>50</sub> (nM)
BPR1K871	19	22	13
VX680	-	-	-
Barasertib	-	-	-
Linifanib	-	-	-
Sorafenib	-	-	-
PKC412	-	-	-

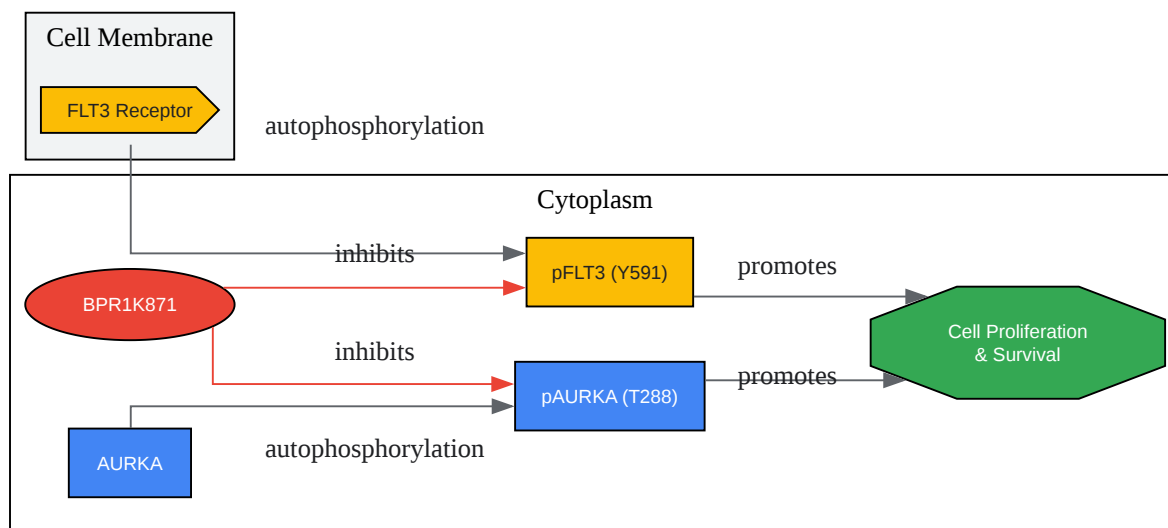
Note: Specific IC<sub>50</sub> values for the comparator drugs were not detailed in the initial source material but they were used as standard inhibitors in the study.[\[1\]](#)

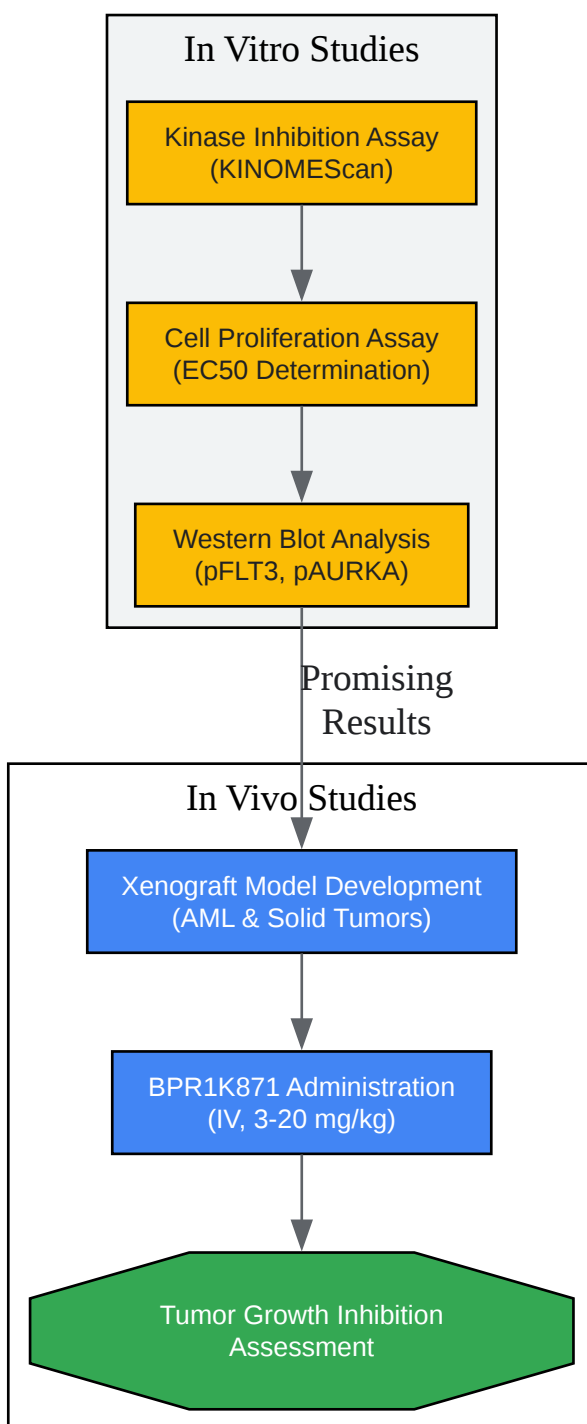
Table 2: Anti-Proliferative Activity (EC<sub>50</sub>) in Cancer Cell Lines

Cell Line	Cancer Type	FLT3 Status	BPR1K871 (nM)	Comparator Compound(s)
MOLM-13	Acute Myeloid Leukemia (AML)	ITD positive	~5	Better than standard inhibitors tested[1]
MV4-11	Acute Myeloid Leukemia (AML)	ITD positive	~5	Better than standard inhibitors tested[1]
RS4-11	-	Expressing	Low nanomolar	Better than standard inhibitors tested[1]
U937	Leukemia	Negative	Micromolar range	-
K562	Leukemia	Negative	Micromolar range	-
COLO205	Colorectal	-	< 100	-
Mia-PaCa2	Pancreatic	-	< 100	-

## Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

**BPR1K871** functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.





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## References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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